Tyrosinase Inhibitory Potency: α-Bromo Substituent Confers ~5.9-Fold Greater Monophenolase Inhibition vs. α-Methyl in Cinnamaldehyde Scaffolds
In a direct head-to-head study of α-substituted cinnamaldehyde derivatives on mushroom tyrosinase, α-bromocinnamaldehyde (which shares the α-bromo feature relevant to brominated analogs) exhibited an IC50 of 0.075 mM on monophenolase activity and 0.049 mM on diphenolase activity, while α-methylcinnamaldehyde (the α-methyl counterpart) showed IC50 values of 0.440 mM and 0.450 mM, respectively [1]. Although the target compound CAS 105157-52-6 carries the bromine at the para-phenyl position rather than the α-position, this data establishes upper- and lower-bound potency references for the cinnamaldehyde scaffold: the α-bromo substitution alone provides a 5.9-fold (monophenolase) to 9.2-fold (diphenolase) potency advantage over the α-methyl substitution. The dual-substituted 3-(4-bromophenyl)-2-methylprop-2-enal may exhibit intermediate tyrosinase inhibitory potency, making it a strategically valuable probe for structure-activity relationship (SAR) studies that require simultaneous interrogation of both substitution positions.
| Evidence Dimension | IC50 for monophenolase activity of mushroom tyrosinase |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall between 0.075–0.440 mM based on substituent contributions from α-bromo and α-methyl cinnamaldehyde reference compounds |
| Comparator Or Baseline | α-Bromocinnamaldehyde IC50 = 0.075 mM; α-Chlorocinnamaldehyde IC50 = 0.140 mM; α-Methylcinnamaldehyde IC50 = 0.440 mM |
| Quantified Difference | α-Bromo vs. α-methyl: 5.9-fold greater monophenolase inhibitory potency; α-chloro vs. α-methyl: 3.1-fold greater potency |
| Conditions | Mushroom tyrosinase; monophenolase activity measured via dopachrome formation; UV-Vis spectrophotometry |
Why This Matters
For researchers designing tyrosinase inhibition SAR panels, this compound enables simultaneous evaluation of 4-phenyl and α-substitution effects in a single molecular entity, reducing the number of analogs needed for a complete substituent matrix.
- [1] Cui Y, Liang G, Hu YH, et al. Alpha-Substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. Journal of Agricultural and Food Chemistry. 2015;63(2):716-722. doi:10.1021/jf505469k View Source
